3-Methoxylimaprost

説明

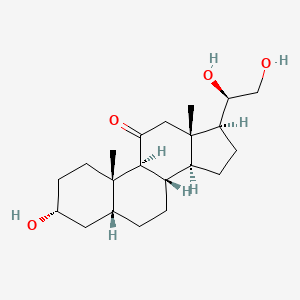

3-Methoxylimaprost is a derivative of Limaprost, an analog of prostaglandin E1 (PGE1). It is formed by the Michael addition of methanol to the limaprost 2,3 double bond .

Molecular Structure Analysis

The molecular formula of 3-Methoxylimaprost is C23H40O6. It has an average mass of 412.560 Da and a monoisotopic mass of 412.282501 Da .Physical And Chemical Properties Analysis

3-Methoxylimaprost has a molecular formula of C23H40O6, an average mass of 412.560 Da, and a monoisotopic mass of 412.282501 Da .科学的研究の応用

Dopamine Metabolite Research

Research has focused on 3-Methoxylimaprost as a metabolite of dopamine. Studies have shown its significance in evaluating drugs acting on dopaminergic neurons. It's been used to study changes in dopamine acidic metabolites and how various drugs affect dopaminergic systems at different levels (Di Giulio et al., 1978). Additionally, it has been linked to dopamine turnover and utilization, and a novel method to measure it using HPLC with electrochemical detection has been developed (Heal et al., 1990).

Green Chemistry in Education

In the field of green chemistry, an undergraduate project employed 3-Methoxycarbonyl as part of an ionic liquid experiment. This project aimed to introduce students to innovative ideas in chemical research and green chemistry (Verdía et al., 2017).

Role in Monoamine Metabolism

3-Methoxylimaprost has been studied for its effects on monoamine metabolism in rat brains. Research indicated that it does not affect monoamine turnover but can interfere with dopamine levels affected by other drugs, thus influencing therapeutic responses (Gervas et al., 1983).

Neurodegenerative Diseases and Cancer Research

This compound has also been explored in the context of neurodegenerative diseases and cancer. A study demonstrated that 2-Methoxyestradiol, a natural derivative, exhibits anticancer activity and potential neurodegenerative effects, suggesting its dual role in medical research (Gorska et al., 2014).

Chemical Interaction and Properties Study

Methoxyphenols, including 3-Methoxyphenol, have been examined for their intermolecular and intramolecular hydrogen bonds. Such studies are crucial in understanding the chemical properties of compounds containing methoxy groups (Varfolomeev et al., 2010).

Reproductive Toxicity Studies

3-Methoxybenzophenone (BP-3), a similar compound, has been scrutinized for its reproductive toxicity in human and animal studies. It's an example of how methoxy compounds are investigated for their biological and environmental impacts (Ghazipura et al., 2017).

特性

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-3-methoxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O6/c1-4-5-8-16(2)13-17(24)11-12-20-19(21(25)15-22(20)26)10-7-6-9-18(29-3)14-23(27)28/h11-12,16-20,22,24,26H,4-10,13-15H2,1-3H3,(H,27,28)/b12-11+/t16-,17+,18?,19+,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMVTHTYLSWGRI-HMHRGJHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC(CC(=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(CC(=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxylimaprost | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)